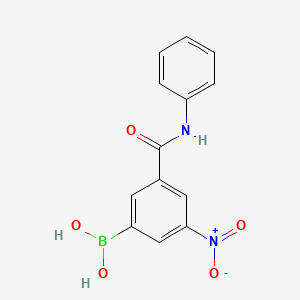

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid

Description

BenchChem offers high-quality 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h1-8,18-19H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBBPOZKRURPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661232 | |

| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-91-1 | |

| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid (CAS: 871332-91-1): Synthesis, Reactivity, and Applications in Modern Drug Discovery

This document provides a comprehensive technical overview of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid, a sophisticated chemical building block of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. We will delve into its core properties, provide validated protocols for its synthesis and key reactions, and explore its strategic applications, particularly in the construction of enzyme inhibitors and targeted protein degraders.

Introduction: A Multifunctional Building Block

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is a meticulously designed trifunctional molecule. Its utility stems from the orthogonal reactivity of its three key moieties: the boronic acid, the nitro group, and the phenylurea structure.

-

Boronic Acid: This group is the cornerstone of its synthetic value, serving as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules and biaryl drug scaffolds.[1][2]

-

Phenylurea Moiety: The urea linkage is a critical pharmacophore in numerous approved drugs.[3] It is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like enzyme active sites.[4] Its inclusion in this building block provides a direct route to incorporating this valuable feature.

-

Nitro Group: The electron-withdrawing nitro group modulates the electronic properties of the aromatic ring. More importantly, it serves as a latent amino group, which can be unmasked via chemical reduction to provide an additional point for diversification and conjugation.[5]

The strategic placement of these groups makes this compound an exceptionally valuable reagent, particularly for constructing libraries of complex molecules for high-throughput screening and for developing targeted therapies such as PROTACs (Proteolysis Targeting Chimeras), where it is classified as a protein degrader building block.[6]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical properties is critical for its effective use and storage. The key properties of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 871332-91-1 | [6][7] |

| Molecular Formula | C₁₃H₁₁BN₂O₅ | [6] |

| Molecular Weight | 286.05 g/mol | [7] |

| Purity | ≥ 96% (Typical) | [6] |

| Synonym | (3-Nitro-5-(phenylcarbamoyl)phenyl)boronic acid | [7] |

| Storage | Sealed in dry, 2-8°C | [7] |

Expected Spectral Characteristics

For structural verification, the following spectral data are anticipated:

-

¹H NMR: Signals corresponding to protons on the two distinct aromatic rings. The protons on the central nitrophenyl ring will appear as distinct singlets or doublets. The N-H protons of the urea will be visible, typically as broad singlets, and their chemical shift may vary with solvent and concentration. Protons of the B(OH)₂ group are often broad and may exchange with D₂O.

-

¹³C NMR: Resonances for all 13 carbon atoms, including the carbonyl carbon of the urea group (typically δ > 160 ppm) and the carbon atom bearing the boronic acid group (which can be broad).

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1640-1680 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹), and B-O stretching.

-

Mass Spectrometry (ESI-MS): An accurate mass measurement confirming the molecular formula C₁₃H₁₁BN₂O₅, with a prominent [M-H]⁻ or [M+H]⁺ ion.

Synthesis and Purification

The most logical and efficient synthesis of the title compound involves the reaction of an amine precursor with phenyl isocyanate to form the urea linkage. This is a robust and high-yielding transformation widely used in organic chemistry.[8][9]

Synthetic Strategy

The core principle is the nucleophilic attack of the amino group of 3-amino-5-nitrophenylboronic acid on the electrophilic carbonyl carbon of phenyl isocyanate. The reaction proceeds rapidly and often exothermically, typically without the need for a catalyst. The choice of a non-protic solvent is crucial to prevent the unwanted reaction of the highly reactive isocyanate with the solvent.

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful formation of the product is indicated by the precipitation of a solid upon reaction completion and can be confirmed by TLC and subsequent analytical characterization.

-

Materials & Setup:

-

3-Amino-5-nitrophenylboronic acid (1.0 eq)

-

Phenyl isocyanate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

-

Procedure:

-

Step 1 (Dissolution): To the round-bottom flask, add 3-amino-5-nitrophenylboronic acid. Add anhydrous THF (approx. 0.1 M concentration) and stir under an inert atmosphere until the solid is fully dissolved or a fine suspension is formed.

-

Rationale: An inert atmosphere is critical to prevent phenyl isocyanate from reacting with atmospheric moisture to form diphenylurea, a common and difficult-to-remove byproduct.

-

-

Step 2 (Reagent Addition): Slowly add phenyl isocyanate dropwise to the stirring solution at room temperature over 5-10 minutes.

-

Rationale: Phenyl isocyanate is highly reactive. A slow, controlled addition prevents a rapid exotherm and minimizes side reactions. A slight excess (1.05 eq) ensures full consumption of the starting amine.

-

-

Step 3 (Reaction): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 1-3 hours, often indicated by the formation of a precipitate as the product is less soluble than the starting materials.

-

Step 4 (Isolation): Once the starting amine is consumed (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Step 5 (Purification): Triturate the resulting solid residue with a non-polar solvent like diethyl ether or hexanes to remove any unreacted phenyl isocyanate and diphenylurea byproduct. Filter the solid, wash with additional cold diethyl ether, and dry under vacuum.

-

Rationale: The product has significantly lower solubility in non-polar solvents compared to the key impurities, allowing for a simple and effective purification by trituration/filtration. For higher purity, recrystallization or column chromatography may be employed.

-

-

Core Reactivity and Synthetic Utility

The true power of this reagent lies in its application in subsequent synthetic steps, primarily through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide or triflate.[2][10]

Caption: A typical experimental workflow for a Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for challenging substrates.

-

Materials & Setup:

-

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid (1.2 eq)

-

Aryl bromide or iodide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or sealed vial, condenser, inert atmosphere setup.

-

-

Procedure:

-

Step 1 (Assembly): To the reaction vessel, add the boronic acid, aryl halide, base, and palladium catalyst.

-

Rationale: An excess of the boronic acid is often used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

-

-

Step 2 (Degassing): Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the degassed solvent system via syringe.

-

Rationale: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent is a critical step for reproducibility and high yields.

-

-

Step 3 (Reaction): Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).

-

Step 4 (Workup): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Step 5 (Purification): Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

-

Reduction of the Nitro Group

The nitro group can be readily converted to a primary amine, opening a new avenue for molecular elaboration.

-

Protocol Outline: The reduction can be achieved under various conditions. A common and clean method is catalytic hydrogenation.

-

Reagents: Product from a Suzuki coupling, Palladium on carbon (Pd/C, 10 wt%), Hydrogen (H₂) gas, Solvent (Methanol or Ethanol).

-

Procedure: Dissolve the nitro-containing compound in the solvent, add the Pd/C catalyst, and subject the mixture to an atmosphere of H₂ (from a balloon or a Parr hydrogenator) with stirring until the reaction is complete. Filter through Celite to remove the catalyst and concentrate to yield the amine.

-

Applications in Drug Discovery and Chemical Biology

The unique combination of functionalities in 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid makes it a high-value asset in the development of novel therapeutics.

Scaffold for Enzyme Inhibitors

Boronic acids are known to act as reversible covalent inhibitors of serine proteases and other enzymes by forming a stable tetrahedral adduct with a catalytic serine residue.[11] The urea moiety is adept at forming specific hydrogen bond networks within an enzyme's active site. This compound is therefore an ideal starting point for synthesizing inhibitors for targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome.[12][13] Several potent 11β-HSD1 inhibitors are bi-aryl amides or ureas prepared via Suzuki coupling, a strategy for which this reagent is perfectly suited.[14]

Building Block for Targeted Protein Degraders (PROTACs)

Perhaps the most cutting-edge application is its use as a building block for PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound provides a rigid, functionalized core that can be elaborated into a complete PROTAC molecule.

Caption: Conceptual role in constructing a PROTAC.

The Suzuki coupling handle allows for the attachment of a linker and E3 ligase ligand, while the rest of the molecule can be modified to serve as, or be attached to, the target protein ligand.

Handling, Storage, and Safety

As a responsible scientist, proper handling and storage are paramount to ensuring both experimental success and personal safety.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under a dry atmosphere to prevent hydrolysis of the boronic acid, which can exist in equilibrium with its anhydride form (boroxine).[7]

-

Safety: Based on data for the compound and structurally related nitrophenylboronic acids, the following hazards are identified:[7][15]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[15]

-

Conclusion

3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid is far more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed urea pharmacophore, versatile Suzuki coupling handle, and latent amino functionality provide an efficient and modular platform for accessing complex molecular architectures. Its demonstrated relevance in building blocks for enzyme inhibitors and targeted protein degraders positions it as a key player in the ongoing quest for novel and more effective therapeutics. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable compound in their own discovery programs.

References

-

Chem-Impex. 3-Carboxy-5-nitrophenylboronic acid. Available at: [Link]

-

SLS. 3-Nitrophenylboronic acid, >=97% | 325104-5G | SIGMA-ALDRICH. Available at: [Link]

-

Wikipedia. 3-Amino-5-nitrosalicylic acid. Available at: [Link]

- Google Patents. WO2020163092A1 - Phenyl isocyanate conversion process.

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

-

A2Z Chemical. 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid, min 96%, 100 grams. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bridging Synthesis and Application: The Role of 3-Carboxy-5-nitrophenylboronic Acid in Pharmaceutical Development. Available at: [Link]

-

PubChem. 3-Nitrophenylboronic Acid. Available at: [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

PubMed. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. Available at: [Link]

-

AUB ScholarWorks. of the reaction between. Available at: [Link]

-

MDPI. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available at: [Link]

-

AOBChem. 3-(N,N-Diethylaminocarbonyl)-5-nitrophenylboronic acid. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

-

Wikipedia. Phenyl isocyanate. Available at: [Link]

-

Capot Chemical. MSDS of 3-Nitro-5-carboxyphenylboronic acid. Available at: [Link]

-

bioRxiv. Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated andr. Available at: [Link]

-

NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

-

Journal of the American Chemical Society. Boronate-Mediated Biologic Delivery. Available at: [Link]

-

ResearchGate. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. Available at: [Link]

-

ResearchGate. Reactions of phenyl isocyanate (R=Ph) with 1. Available at: [Link]

-

PubMed. Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV. Available at: [Link]

-

Endocrine Abstracts. 11β-hydroxysteroid dehydrogenase type 1 inhibition unmasks multiple pathways that may mitigate the adverse effects of prescribed prednisolone. Available at: [Link]

-

Chemistry LibreTexts. 25.5: Reactions of Amino Acids. Available at: [Link]

-

YouTube. General Reactivity of Amino Acids. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3-Chloro-5-nitrophenyl)boronic acid | Benchchem [benchchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 871332-91-1|(3-Nitro-5-(phenylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. capotchem.com [capotchem.com]

A Technical Guide to Phenylaminocarbonyl Nitrophenylboronic Acids: Design, Synthesis, and Applications in Advanced Molecular Sensing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylaminocarbonyl nitrophenylboronic acids represent a sophisticated and largely untapped class of synthetic receptors. By strategically integrating the diol-binding capability of boronic acids with the modulating effects of a nitro group and a phenylurea linker, these molecules offer a versatile scaffold for developing next-generation sensors and molecular probes. The electron-withdrawing nature of the nitrophenyl moiety is critical for tuning the boronic acid's pKa, enabling reversible diol binding under physiological conditions. The phenylaminocarbonyl (phenylurea) linker provides a rigid, synthetically versatile handle for conjugating signaling units, such as fluorophores, and can influence the binding pocket's microenvironment through hydrogen bonding. This guide provides a comprehensive overview of the rationale behind this molecular design, detailed synthetic pathways, and a thorough exploration of their potential applications, with a primary focus on continuous glucose monitoring. We present detailed, field-proven protocols and a forward-looking perspective on the challenges and future directions for this promising class of compounds.

The Architectural Rationale: Deconstructing Phenylaminocarbonyl Nitrophenylboronic Acids

The potential of this compound class lies in the synergistic interplay of its three core components: the nitrophenylboronic acid (the recognition element), the aminocarbonyl linker (the structural scaffold), and the terminal phenyl group (the functionalization point).

-

1.1 The Recognition Element: Nitrophenylboronic Acid: The boronic acid group (-B(OH)₂) is the workhorse of saccharide recognition, capable of forming reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as glucose.[1][2] However, the pKa of unsubstituted phenylboronic acid is approximately 8.8, meaning it is predominantly in the inactive, neutral trigonal form at physiological pH (~7.4).[3] The incorporation of a strongly electron-withdrawing nitro group (-NO₂) is a critical design choice. This group lowers the boronic acid's pKa, increasing the population of the sp³-hybridized, anionic boronate form that is active for diol binding in a neutral pH environment.[4] This pH modulation is fundamental to creating sensors that can operate effectively in biological fluids.[5]

-

1.2 The Structural Scaffold: The Phenylaminocarbonyl (Phenylurea) Linker: The urea linkage (-NH-CO-NH-) serves multiple crucial roles. Firstly, it provides a synthetically accessible and rigid connection between the recognition element and a potential signaling unit. This rigidity prevents signal loss through conformational flexibility. Secondly, the urea moiety's N-H groups can act as hydrogen bond donors, potentially interacting with the hydroxyl groups of a bound saccharide to enhance binding affinity and selectivity. This linker is formed by reacting an aminophenylboronic acid intermediate with a phenyl isocyanate, a robust and high-yield reaction.

-

1.3 The Functionalization Point: The Terminal Phenyl Group: The second phenyl ring, introduced via phenyl isocyanate, serves as a versatile platform for attaching a reporter group. By choosing a substituted phenyl isocyanate (e.g., one bearing a fluorophore, chromophore, or an electrochemical tag), the diol-binding event at the boronic acid can be transduced into a measurable optical or electronic signal. This modularity allows for the rational design of sensors for various detection modalities.[6]

Core Mechanism: Diol Binding and Signal Transduction

The primary application of phenylaminocarbonyl nitrophenylboronic acids is in molecular sensing, which relies on a well-understood chemical equilibrium.

The sensing mechanism involves the reversible binding of the boronic acid to a diol (e.g., glucose). In an aqueous medium, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, sp²-hybridized trigonal planar state and an anionic, sp³-hybridized tetrahedral boronate state.[2] It is the tetrahedral boronate form that actively binds with diols to form a cyclic boronate ester.[1]

This binding event alters the electronic properties of the entire molecule. If a fluorophore is attached to the scaffold, this electronic change can modulate its fluorescence output through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[6]

-

In a PET-based sensor: The nitrogen atom of the urea linker or an attached fluorophore can donate a lone pair of electrons to the excited state fluorophore, quenching its fluorescence (signal "OFF"). When the boronic acid binds glucose, the boron center becomes more electron-rich in its tetrahedral state. This change can inhibit the PET process, restoring fluorescence (signal "ON").

The diagram below illustrates this fundamental equilibrium and binding event.

Caption: General synthetic workflow for phenylaminocarbonyl phenylboronic acids.

Potential Applications in Sensing and Diagnostics

The modular nature of this scaffold makes it a prime candidate for several high-impact applications.

Continuous Glucose Monitoring

The most promising application is in the development of fluorescent sensors for continuous glucose monitoring (CGM), potentially for use in contact lenses or subcutaneous implants. [7]By attaching a fluorophore to the terminal phenyl ring, the binding of glucose can trigger a measurable change in fluorescence intensity or wavelength. The lowered pKa of the nitrophenylboronic acid is essential for operation in physiological fluids like tear film or interstitial fluid. [5][7]

Detection of Other Biologically Important Diols

Beyond glucose, these sensors could be tuned to detect other cis-diol-containing molecules of clinical significance, such as:

-

Catecholamines: Neurotransmitters like dopamine and epinephrine.

-

Glycated Hemoglobin (HbA1c): A key biomarker for long-term glycemic control in diabetics.

-

Sialic Acids: Terminal saccharides on cell surface glycoproteins that are often overexpressed in cancer cells, offering a potential tool for cancer cell labeling and diagnostics. [1]

Building Blocks for Advanced Materials

These molecules can also serve as functional monomers for the creation of "smart" materials. For example, they can be incorporated into hydrogels that swell or shrink in response to glucose concentrations. [8]Such materials have significant potential for use in glucose-responsive insulin delivery systems, creating a closed-loop artificial pancreas.

Table 1: Physicochemical Properties of Key Precursors

| Compound | Formula | Molecular Weight ( g/mol ) | pKa | Reference |

| 3-Nitrophenylboronic Acid | C₆H₆BNO₄ | 166.93 | ~7.2 (estimated) | [4] |

| 3-Aminophenylboronic Acid | C₆H₈BNO₂ | 136.94 | pKa1: 4.46, pKa2: 8.81 | [3] |

(Note: The pKa of 3-nitrophenylboronic acid is estimated to be lower than that of unsubstituted phenylboronic acid due to the electron-withdrawing nitro group. The two pKa values for 3-aminophenylboronic acid correspond to the anilinium ion and the boronic acid proton, respectively.)

Experimental Protocols

The following protocols provide detailed, actionable steps for the synthesis and application of these compounds.

Protocol: Synthesis of 3-((Phenylcarbamoyl)amino)phenylboronic Acid

-

Rationale: This two-step protocol first reduces the nitro group to an amine, which is then acylated to form the urea linkage. Iron powder is a cost-effective and efficient reducing agent for this transformation. Tetrahydrofuran (THF) is chosen as the solvent for the second step due to its aprotic nature, which prevents reaction with the highly reactive isocyanate.

Step 1: Synthesis of 3-Aminophenylboronic Acid (3-APBA) [3]1. To a round-bottom flask, add 3-nitrophenylboronic acid (1.0 eq.), iron powder (5.0 eq.), and hexafluoroisopropanol (HFIP) (10.0 eq.). 2. Stir the mixture to create a suspension. 3. Slowly add 2N aqueous hydrochloric acid (HCl) dropwise to the flask. 4. Allow the reaction to stir at room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed. 5. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 6. Extract the aqueous layer three times with ethyl acetate. 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 8. Purify the crude product by silica gel column chromatography to yield 3-aminophenylboronic acid.

Step 2: Synthesis of 3-((Phenylcarbamoyl)amino)phenylboronic Acid

-

Dissolve the purified 3-aminophenylboronic acid (1.0 eq.) in anhydrous THF in a flame-dried, nitrogen-purged flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add phenyl isocyanate (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, add water to the reaction to precipitate the product.

-

Filter the resulting solid, wash with a small amount of cold water, and then diethyl ether to remove any unreacted phenyl isocyanate.

-

Dry the solid product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: General Procedure for Fluorescent Glucose Sensing

-

Rationale: This protocol describes a general method for evaluating a fluorescent sensor based on the phenylaminocarbonyl nitrophenylboronic acid scaffold (assuming a fluorophore is attached). A phosphate buffer is used to maintain a stable physiological pH. The fluorescence intensity is measured before and after the addition of glucose, with the change in signal correlating to the analyte concentration.

-

Prepare a stock solution (e.g., 1 mM) of the fluorescent sensor in a suitable solvent like DMSO.

-

Prepare a working solution of the sensor (e.g., 10 µM) in a phosphate buffer solution (PBS, pH 7.4).

-

Prepare a series of glucose standards of known concentrations in the same PBS buffer.

-

In a 96-well plate or a cuvette, place an aliquot of the sensor working solution.

-

Measure the baseline fluorescence intensity (F₀) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Add a known concentration of the glucose standard to the well/cuvette and mix thoroughly.

-

Incubate for a short period (e.g., 5-10 minutes) to allow the binding equilibrium to be reached.

-

Measure the new fluorescence intensity (F).

-

Repeat for each glucose concentration to generate a calibration curve (F/F₀ vs. [Glucose]).

-

The sensor's performance, including its detection limit and dynamic range, can be determined from this curve.

Future Outlook and Challenges

While the phenylaminocarbonyl nitrophenylboronic acid scaffold holds immense promise, several challenges must be addressed to translate its potential into practical applications.

-

Selectivity: Boronic acids inherently bind more strongly to fructose than glucose. While strategies like creating diboronic acid sensors have improved glucose selectivity, further structural modifications to the linker and substitution on the phenyl rings will be needed to optimize this for CGM applications. [9]* Water Solubility: Arylboronic acids can suffer from poor aqueous solubility. Future work should focus on incorporating water-solubilizing groups (e.g., sulfonates, quaternary ammonium salts) onto the scaffold without compromising its binding or signaling capabilities.

-

In Vivo Stability: The long-term stability of boronic acids in complex biological environments needs thorough investigation, particularly their susceptibility to oxidation or enzymatic degradation.

Despite these hurdles, the rational design principles outlined in this guide provide a robust framework for innovation. The modularity of the synthesis allows for the creation of large libraries of sensors for screening, and advancements in computational chemistry can aid in predicting binding affinities and optimizing molecular geometry. As our ability to engineer molecules with precision continues to grow, phenylaminocarbonyl nitrophenylboronic acids are poised to become a cornerstone in the development of advanced diagnostics and smart therapeutics.

References

-

Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

2-Nitrophenylboronic Acid: A Cornerstone for Custom Synthesis Projects. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

-

Synthesis and characterization of novel poly(3-aminophenyl boronic acid-co-vinyl alcohol) nanocomposite polymer stabilized silver nanoparticles with antibacterial and antioxidant applications. (2020, May 11). PubMed. Retrieved January 28, 2026, from [Link]

- A kind of preparation method of 4 amino phenyl boronic acid derivative. (n.d.). Google Patents.

-

Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023, June 4). MDPI. Retrieved January 28, 2026, from [Link]

-

Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Recent development of boronic acid-based fluorescent sensors. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

- Synthetic method of 2-nitro phenyl boric acid. (n.d.). Google Patents.

-

3-Aminophenylboronic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

High-sensitivity urea sensor based on the composite film of electroinactive polypyrrole with polyion complex. (n.d.). Tokyo University of Science. Retrieved January 28, 2026, from [Link]

-

3-Aminophenylboronic acid monohydrate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Recent development of boronic acid-based fluorescent sensors. (2018, August 8). ResearchGate. Retrieved January 28, 2026, from [Link]

-

A practical non-enzymatic urea sensor based on NiCo2O4 nanoneedles. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

-

Recent advancements in urea biosensors for biomedical applications. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

-

Label- and Reagent-Free Optical Sensor for Absorption-Based Detection of Urea Concentration in Water Solutions. (2024, April 26). MDPI. Retrieved January 28, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

-

Identification of the First Fluorescent α-Amidoboronic Acids that Change Fluorescent Properties upon Sugar Binding. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

Sources

- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]

- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of the First Fluorescent α-Amidoboronic Acids that Change Fluorescent Properties upon Sugar Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Boronic Acids in Medicinal Chemistry: A Technical Guide

Foreword: The Boron Renaissance

For many years, the element boron was relegated to the periphery of medicinal chemistry, often viewed with suspicion regarding its potential toxicity. However, the paradigm has shifted dramatically. The unique electronic properties of the boron atom, particularly within the boronic acid functional group, have unlocked novel mechanisms of action and provided solutions to long-standing challenges in drug design. This guide serves as an in-depth exploration of boronic acids, intended for researchers, scientists, and drug development professionals who seek to understand and harness the power of this versatile pharmacophore. We will delve into the fundamental chemistry, explore its application in clinically approved drugs, provide practical insights into synthesis, and discuss the future landscape of boron-based therapeutics.

The Fundamental Chemistry of Boronic Acids: More Than Just a Lewis Acid

At its core, a boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[1] This seemingly simple arrangement gives rise to a rich and nuanced chemical behavior that is central to its utility in medicinal chemistry.

The Trigonal-Tetrahedral Equilibrium: A Dynamic Duality

A key feature of boronic acids is their Lewis acidity, stemming from the vacant p-orbital on the boron atom.[1] In aqueous solution, boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon accepting a hydroxide ion.[2]

Caption: Equilibrium of a boronic acid between its trigonal and tetrahedral forms.

The pKa of most boronic acids is around 9, meaning that at physiological pH (~7.4), they predominantly exist in the neutral, trigonal form.[3] However, the formation of tetrahedral boronate complexes with biological nucleophiles can occur at physiological pH.[3] This dynamic equilibrium is fundamental to their mechanism of action, allowing for reversible covalent interactions with biological targets.[4]

Interactions with Biological Nucleophiles

The electrophilic nature of the boron atom in the trigonal state makes it susceptible to nucleophilic attack by electron-rich functional groups commonly found in biological macromolecules. Boronic acids are particularly known for their ability to form reversible covalent bonds with the hydroxyl groups of serines, threonines, and sugars, as well as with the amino groups of amino acids.[1][3] This ability to form stable yet reversible adducts is a cornerstone of their application as enzyme inhibitors.

Mechanism of Action: The "Warhead" in Action

The boronic acid moiety is often referred to as a "warhead" in drug design, as it directly participates in the inhibition of enzyme activity. Its primary targets are serine and threonine proteases, a class of enzymes crucial in many physiological and pathological processes.

Inhibition of Serine Proteases

Serine proteases utilize a catalytic triad, including a highly reactive serine residue, to hydrolyze peptide bonds. Boronic acid inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during catalysis.[5] The boron atom is attacked by the hydroxyl group of the active site serine, forming a stable, tetrahedral boronate adduct.[6] This effectively blocks the enzyme's active site and prevents substrate binding and turnover.

Caption: Mechanism of serine protease inhibition by a boronic acid.

The Proteasome: A Prime Target

The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis.[7] Its catalytic core, the 20S proteasome, contains threonine-based active sites. The discovery that boronic acids could potently and selectively inhibit the proteasome was a landmark achievement in cancer therapy.

Bortezomib (Velcade®) , the first-in-class proteasome inhibitor, is a dipeptide boronic acid.[3] Its boronic acid "warhead" forms a covalent, yet reversible, bond with the N-terminal threonine residue in the chymotrypsin-like active site of the 20S proteasome.[8][9] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[7] The crystal structure of bortezomib bound to the yeast 20S proteasome has provided a detailed understanding of this interaction at the atomic level.[9]

Boronic Acid Drugs in the Clinic: From Bench to Bedside

The success of bortezomib paved the way for the development of a new generation of boron-containing drugs. Several have now received FDA approval and are making a significant impact in the treatment of various diseases.

| Drug Name (Brand Name) | Chemical Class | Primary Indication(s) | Mechanism of Action | FDA Approval Year | Reference |

| Bortezomib (Velcade®) | Dipeptide boronic acid | Multiple Myeloma, Mantle Cell Lymphoma | Reversible inhibitor of the 26S proteasome | 2003 | [3] |

| Ixazomib (Ninlaro®) | Dipeptide boronic acid | Multiple Myeloma | Reversible inhibitor of the 26S proteasome (oral) | 2015 | [10] |

| Vaborbactam (in Vabomere®) | Cyclic boronic acid | Complicated Urinary Tract Infections | β-lactamase inhibitor | 2017 | [10] |

| Tavaborole (Kerydin®) | Benzoxaborole | Onychomycosis (toenail fungal infection) | Inhibitor of fungal leucyl-tRNA synthetase | 2014 | [10] |

| Crisaborole (Eucrisa®) | Benzoxaborole | Atopic Dermatitis | Phosphodiesterase-4 (PDE4) inhibitor | 2016 | [10] |

Proteasome Inhibitors: Bortezomib and Ixazomib

Bortezomib and the orally bioavailable ixazomib have revolutionized the treatment of multiple myeloma.[3][10] Their efficacy stems from the induction of apoptosis in malignant plasma cells.

Comparative In Vitro Activity of Bortezomib and Ixazomib in Cancer Cell Lines:

| Cell Line | Cancer Type | Bortezomib IC₅₀ (nM) | Ixazomib IC₅₀ (nM) | Reference |

| A549 | Non-small cell lung cancer | 45 | 2000 | [11] |

| CCD-19 Lu | Normal lung fibroblast | 160 | 10000 | [11] |

| ALL (mean) | Acute Lymphoblastic Leukemia | 4.5 ± 1 | 24 ± 11 | [12] |

| AML (mean) | Acute Myeloid Leukemia | 11 ± 4 | 30 ± 8 | [12] |

Note: IC₅₀ values can vary depending on the experimental conditions.

Vaborbactam: Combating Antibiotic Resistance

The rise of antibiotic resistance is a major global health threat. Vaborbactam is a non-β-lactam, cyclic boronic acid-based β-lactamase inhibitor.[10] It is co-formulated with the carbapenem antibiotic meropenem to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC). Vaborbactam effectively restores the activity of meropenem against these resistant strains.[13][14]

In Vitro Activity of Meropenem-Vaborbactam against KPC-producing Enterobacteriaceae

| Organism | Meropenem MIC₅₀ (µg/mL) | Meropenem-Vaborbactam MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem-Vaborbactam MIC₉₀ (µg/mL) | Reference |

| K. pneumoniae | 64 | 0.5 | >64 | 2 | [13] |

| E. coli | 8 | ≤0.06 | 64 | 0.25 | [13] |

| Enterobacter spp. | 32 | 0.25 | >64 | 1 | [13] |

Vaborbactam concentration is fixed at 8 µg/mL.

Synthetic Methodologies: Crafting the Boronic Acid Moiety

The ability to efficiently synthesize a diverse range of boronic acids is crucial for their exploration in medicinal chemistry. Several robust methods have been developed, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of modern organic synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[15] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in pharmaceutical synthesis.[16]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF). The addition of water is often crucial for the reaction's success.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Heating and Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Other Synthetic Routes

While the Suzuki-Miyaura reaction is primarily used to couple boronic acids, other methods are employed for their initial synthesis. These include:

-

Reaction of Organometallic Reagents with Borate Esters: Grignard or organolithium reagents react with trialkyl borates, followed by hydrolysis, to yield boronic acids.[17] This is a classical and widely used method.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂) is a powerful method for synthesizing boronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids.

-

C-H Borylation: Direct borylation of C-H bonds, often catalyzed by iridium or rhodium complexes, represents a more atom-economical approach to boronic acid synthesis.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Systematic modification of the boronic acid scaffold is essential for optimizing its biological activity. SAR studies focus on understanding how changes in different parts of the molecule affect its potency, selectivity, and pharmacokinetic properties.

For dipeptidyl boronic acid proteasome inhibitors like bortezomib, key areas for modification include:

-

The P1 and P2 residues: The nature of the amino acid side chains at these positions significantly influences the inhibitor's binding affinity and selectivity for the different catalytic sites of the proteasome.[5][18]

-

The N-terminal capping group: This group can be modified to improve properties such as cell permeability and metabolic stability.[18]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study of bortezomib identified three crucial regions for its interaction with the proteasome: a covalent binding site for the boronic acid, an aromatic ring, and a pyrazinyl group acting as a hydrogen bond acceptor and hydrophobic moiety.[18] This understanding has guided the synthesis of new dipeptide boronic acids with improved potency.[18]

Challenges and Future Directions: The Road Ahead for Boronic Acids

Despite their successes, the development of boronic acid-based drugs is not without its challenges.

-

Stability: The carbon-boron bond can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS).[19] This has led to the development of more stable boronic acid derivatives and prodrug strategies.[9][20] For example, the use of boronic esters can protect the boronic acid moiety until it reaches its target.[9] The formulation of bortezomib as a lyophilized powder with mannitol is a strategy to enhance its stability.[21]

-

Off-Target Effects: The reactivity of the boronic acid group can lead to interactions with other biological nucleophiles, potentially causing off-target effects and toxicity. Careful design and SAR studies are crucial to minimize these effects.

-

Drug Resistance: As with any therapeutic agent, the development of resistance is a concern. For proteasome inhibitors, resistance can arise from mutations in the proteasome subunits or upregulation of efflux pumps.[18]

The future of boronic acids in medicinal chemistry is bright. Ongoing research is focused on:

-

Developing novel boronic acid "warheads" with improved stability and selectivity.

-

Exploring new therapeutic targets for boronic acid inhibitors beyond proteases.

-

Designing innovative prodrug and delivery systems to enhance the therapeutic index of boron-containing drugs.[22]

-

Expanding the application of boronic acids into new therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.

Conclusion

The journey of boronic acids from chemical curiosities to life-saving medicines is a testament to the power of innovative medicinal chemistry. Their unique ability to form reversible covalent bonds with biological targets has provided a powerful tool for enzyme inhibition and has led to the development of a new class of therapeutics. As our understanding of the chemistry and biology of boronic acids continues to grow, we can anticipate the emergence of even more sophisticated and effective boron-based drugs in the years to come.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

-

Bortezomib - Velcade®. (2017, September 6). GlobalRPH. Retrieved January 28, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 28, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from [Link]

-

Safety and efficacy of subcutaneous formulation of bortezomib versus the conventional intravenous formulation in multiple myeloma. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 28, 2026, from [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

- Bortezomib formulations. (n.d.). Google Patents.

-

Anti-proliferative effects of bortezomib and ixazomib on cells a A549... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

-

Effect of the β-Lactamase Inhibitor Vaborbactam Combined with Meropenem against Serine Carbapenemase-Producing Enterobacteriaceae. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US. (2021, May 10). PubMed. Retrieved January 28, 2026, from [Link]

-

Meropenem-Vaborbactam Activity against Enterobacteriaceae Isolates Collected during 2014-2015 from European Countries. (2017, April 25). JMI Laboratories. Retrieved January 28, 2026, from [Link]

-

BORTEZOMIB INJECTION. (n.d.). accessdata.fda.gov. Retrieved January 28, 2026, from [Link]

-

Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronate Proteasome Inhibitors, Part I: Comprehensive Understanding of the SAR of α-Amino Acid Boronates. (2009, June 18). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

-

The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019, October 10). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. (n.d.). ASM Journals. Retrieved January 28, 2026, from [Link]

-

Boronic Acid Compounds as Potential Pharmaceutical Agents. (n.d.). Request PDF. Retrieved January 28, 2026, from [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.

-

Reconstitution, Dosing and Administration of Bortada (BORTEZOMIB) 3.5 mg (Powder / Solution) Vial for. (n.d.). SFDA. Retrieved January 28, 2026, from [Link]

-

Bortezomib interactions with chemotherapy agents in acute leukemia in vitro. (n.d.). CDN. Retrieved January 28, 2026, from [https://cdn.clinicaltrials.gov/ NCT00072507/Prot_SAP_000.pdf]([Link] NCT00072507/Prot_SAP_000.pdf)

-

Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

A strategy for preventing boron-containing compounds from breaking down could help medicinal chemists design new drugs. (2021, March 2). Reddit. Retrieved January 28, 2026, from [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH. Retrieved January 28, 2026, from [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery & Development. Retrieved January 28, 2026, from [Link]

-

Boronic Acid Sales Market Report | Global Forecast From 2025 To 2033. (n.d.). Dataintelo. Retrieved January 28, 2026, from [Link]

-

Chemistry Of Boronic Esters. (2019, October 31). AA Blocks. Retrieved January 28, 2026, from [Link]

-

Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. (n.d.). Request PDF. Retrieved January 28, 2026, from [Link]

-

Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

-

Mechanism of action of proteasome inhibitors. (2016, May 26). YouTube. Retrieved January 28, 2026, from [Link]

-

bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors a. (2023, January 16). EXCLI Journal. Retrieved January 28, 2026, from [Link]

-

a Structures of the boronic acid 20S proteasome inhibitors, bortezomib,... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. academic.oup.com [academic.oup.com]

- 3. globalrph.com [globalrph.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sfda.gov.sa [sfda.gov.sa]

- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 8. youtube.com [youtube.com]

- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of the β-Lactamase Inhibitor Vaborbactam Combined with Meropenem against Serine Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. US8962572B2 - Bortezomib formulations - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Characterizing 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid as a Reversible, Covalent Inhibitor of Serine Hydrolases

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Boronic acids represent a prominent class of enzyme inhibitors, distinguished by their unique ability to form a reversible, covalent bond with the active site of target enzymes, particularly serine hydrolases.[1][2][3] This application note provides a comprehensive experimental framework for the characterization of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid as an inhibitor of this enzyme class. We delve into the mechanistic principles underpinning boronic acid-based inhibition and present detailed, field-proven protocols for determining key inhibitory parameters such as IC₅₀. The methodologies are centered around a fluorometric assay using Fatty Acid Amide Hydrolase (FAAH), a therapeutically relevant serine hydrolase, as a model system.[4][5][6] This guide is designed to equip researchers with the foundational knowledge and practical steps required to rigorously evaluate this and similar compounds in a drug discovery or chemical biology context.

The Scientific Rationale: Mechanism of Boronic Acid Inhibition

The inhibitory action of boronic acids against serine hydrolases is rooted in their ability to act as transition-state analogues.[1][7] The core of this mechanism involves the electrophilic boron atom, which is attacked by the nucleophilic hydroxyl group of the catalytic serine residue within the enzyme's active site.[8][9] This interaction forms a stable, tetrahedral boronate adduct, effectively mimicking the transient tetrahedral intermediate formed during the normal hydrolysis of a substrate's amide or ester bond.[1][8] This binding is typically reversible, allowing for a dynamic equilibrium between the free enzyme and the enzyme-inhibitor complex.[2][10]

The substituents on the phenyl ring—in this case, the phenylaminocarbonyl and nitro groups—are critical for conferring specificity and potency. They are hypothesized to form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with adjacent amino acid residues in the active site, thereby anchoring the inhibitor and optimizing the orientation of the boronic acid moiety for covalent bond formation.

Figure 1: Mechanism of Serine Hydrolase Inhibition. The nucleophilic serine hydroxyl in the enzyme's active site attacks the electrophilic boron atom of the inhibitor, forming a reversible, tetrahedral covalent complex that mimics the substrate transition state.

Experimental Design and Protocols

The primary objective is to quantify the inhibitory potency of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid. We will use a continuous, fluorescence-based kinetic assay, which offers high sensitivity and throughput. Fatty Acid Amide Hydrolase (FAAH) serves as an exemplary and clinically relevant serine hydrolase for this protocol.[5][11]

Materials and Reagents

| Reagent | Recommended Supplier | Purpose |

| 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid | Commercial Vendor | Test Inhibitor |

| Recombinant Human FAAH | Cayman Chemical | Enzyme Source |

| FAAH Fluorometric Substrate (e.g., AMC arachidonoyl amide) | Cayman Chemical | Substrate for activity measurement[12] |

| FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0) | Prepare in-house or kit | Maintains optimal enzyme activity[13] |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Solvent for inhibitor stock solution |

| 96-well black, flat-bottom microplates | Corning | Low-fluorescence assay plates |

| Multi-channel pipette | Gilson / Eppendorf | Reagent dispensing |

| Fluorescence microplate reader | Tecan / BioTek | Signal detection (Ex: 340-360 nm, Em: 450-465 nm)[12] |

| Positive Control Inhibitor (e.g., URB597, JZL195) | Cayman Chemical | Validates assay performance[13][14] |

Protocol 1: Preparation of Stock Solutions

Causality: Accurate concentration preparation is fundamental to reliable IC₅₀ determination. DMSO is used for its ability to dissolve a wide range of organic compounds. Serial dilutions are necessary to test the inhibitor across a broad concentration range to capture the full dose-response curve.

-

Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid (MW: 286.09 g/mol ) in 100% anhydrous DMSO. For example, dissolve 2.86 mg in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C or -80°C.

-

Serial Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock in DMSO. This is a crucial step to minimize pipetting errors and the effect of DMSO in the final assay. A common approach is a 10-point, 3-fold serial dilution.

-

Enzyme Working Solution: On the day of the experiment, thaw the recombinant FAAH on ice. Dilute the enzyme to the desired working concentration in pre-chilled FAAH Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal within a 15-30 minute assay window.[13]

-

Substrate Working Solution: Dilute the FAAH substrate stock solution in the assay buffer to the final desired concentration. This is often near its Michaelis constant (Kₘ) to ensure sensitivity to competitive and non-competitive inhibitors.[15]

Protocol 2: In Vitro FAAH Inhibition Assay

Trustworthiness: This protocol incorporates multiple controls to ensure the validity of the results. The 'No Enzyme' control accounts for background substrate hydrolysis, while the 'Vehicle Control' (DMSO) establishes the 100% activity level. A positive control inhibitor validates that the assay can detect inhibition.

-

Plate Layout: Design the experiment in a 96-well plate. Include wells for:

-

Blank (Buffer only)

-

No Enzyme Control (Buffer + Substrate)

-

Vehicle Control (Enzyme + Substrate + DMSO)

-

Test Inhibitor (Enzyme + Substrate + serial dilutions of inhibitor)

-

Positive Control Inhibitor

-

-

Inhibitor Pre-incubation:

-

Add 2 µL of your serially diluted inhibitor stock solutions (from Protocol 1, Step 2) or DMSO (for vehicle control) to the appropriate wells.

-

Add 178 µL of FAAH Assay Buffer to all wells.

-

Add 10 µL of the diluted FAAH enzyme working solution to all wells except the 'No Enzyme' control.

-

Mix gently by tapping the plate.

-

Incubate the plate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiate Reaction:

-

Add 10 µL of the FAAH substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume is now 200 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every 60 seconds for 20-30 minutes.[12]

-

Protocol 3: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the enzyme's activity by 50%.

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).

-

Normalize Data: Express the reaction rates as a percentage of the vehicle control (100% activity).

-

% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))

-

-

Non-linear Regression: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in a suitable software package (e.g., GraphPad Prism, R).

-

Report IC₅₀: The software will calculate the IC₅₀ value from the curve fit.

| Inhibitor Conc. (nM) | Log [Inhibitor] | Rate (RFU/min) | % Inhibition |

| 0 (Vehicle) | - | 500 | 0 |

| 1 | 0 | 450 | 10 |

| 10 | 1 | 300 | 40 |

| 50 | 1.7 | 255 | 49 |

| 100 | 2 | 150 | 70 |

| 1000 | 3 | 60 | 88 |

Workflow and Data Interpretation

The experimental workflow is designed to be systematic, moving from reagent preparation to robust data analysis.

Figure 2: Experimental Workflow for IC₅₀ Determination. A step-by-step logical flow from reagent preparation to the final calculation of the inhibitor's potency.

A steep dose-response curve suggests a specific mode of inhibition, whereas a shallow curve might indicate non-specific effects or complex binding kinetics. The calculated IC₅₀ value provides a quantitative measure of the inhibitor's potency, which is a critical parameter for comparing different compounds and for guiding further drug development efforts. For boronic acids, which are known to be reversible covalent inhibitors, the IC₅₀ value can be influenced by the pre-incubation time, reflecting the kinetics of covalent bond formation.

References

-

Papp-Wallace, K. M., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(7), 3734–3743. Available from: [Link]

-

Zervosen, A., et al. (2012). Synthesis and evaluation of boronic acids as inhibitors of Penicillin Binding Proteins of classes A, B and C. Bioorganic & Medicinal Chemistry, 20(12), 3829-3841. Available from: [Link]

-

Oakwood Chemical. (n.d.). 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid. Retrieved from [Link]

-

Hasaneen, N. A., et al. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Journal of Molecular Medicine, 94(8), 949–962. Available from: [Link]

-

Lauria, G., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(21), 13531. Available from: [Link]

-

ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]

-

D'Amico, R., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2781. Available from: [Link]

-

Shigetomi, K., et al. (2018). Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. Chemistry – An Asian Journal, 13(21), 3244-3250. Available from: [Link]

-

Minkkilä, A., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 51(22), 7057-7060. Available from: [Link]

-

Kilaru, A., et al. (2018). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neuropharmacology, 141, 195-206. Available from: [Link]

-

Biovision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Omeje, K. O., et al. (2023). Enzyme Inhibition and Antibiotics Properties of Six (6) Weeks Stable Chrysophyllum albidum leaf Silver Nano-particles. Sciforum. Available from: [Link]

-

Lentz, C. S., et al. (2016). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 11(12), 3249–3260. Available from: [Link]

-

De Benedetti, S., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 27(19), 6542. Available from: [Link]

-

Omeje, K. O., et al. (2023). Enzyme Inhibition and Antibiotics Properties of Six (6) Weeks Stable Chrysophyllum albidum Leaf Silver Nano-Particles. MDPI. Available from: [Link]

-

Zhu, L., et al. (2020). Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus. ACS Infectious Diseases, 6(10), 2828–2839. Available from: [Link]

-

Adooq Bioscience. (n.d.). FAAH inhibitors. Retrieved from [Link]

-

Chen, Y., et al. (2013). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 57(1), 172–181. Available from: [Link]

-

Strelow, J. M., et al. (2017). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Biochemistry, 56(43), 5731–5735. Available from: [Link]

-

Costa, P., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. Available from: [Link]

-

Matteson, D. S. (2008). alpha-Amido boronic acids: a synthetic challenge and their properties as serine protease inhibitors. Tetrahedron, 64(28), 6717-6729. Available from: [Link]

-

ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. Retrieved from [Link]

-

Szabó, M., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 488-498. Available from: [Link]

-

Binda, C., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(8), 1937. Available from: [Link]

-

Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Archives of Pharmacal Research, 41(11), 1019-1034. Available from: [Link]

-

ResearchGate. (n.d.). Computational design of serine hydrolases. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Findings on the Multifaceted Functionality of Enzyme Inhibition by Natural Compounds: A Review. Retrieved from [Link]

-

Le, T. B., et al. (2021). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 26(13), 3903. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. adooq.com [adooq.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-(Phenylaminocarbonyl)-5-nitrophenylboronic Acid in Advanced Drug Delivery Systems

Introduction: A Molecule of Precision for Targeted Therapeutics

In the landscape of targeted drug delivery, 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid emerges as a molecule of significant interest for researchers and drug development professionals. Its unique chemical architecture, featuring a phenylboronic acid moiety, a phenylaminocarbonyl linker, and a nitro group, provides a trifecta of functionalities for creating sophisticated and responsive drug delivery vehicles. The boronic acid group acts as a "smart" targeting ligand, the linker allows for versatile conjugation to various nanoparticle platforms, and the electron-withdrawing nitro group modulates the binding affinity, enhancing the targeting capabilities.

This guide provides an in-depth exploration of the principles and practical applications of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid in drug delivery systems. We will delve into the causality behind experimental choices, provide detailed protocols for nanoparticle formulation and evaluation, and present data in a clear, accessible format. Our objective is to equip researchers with the knowledge and tools to effectively harness the potential of this promising compound in their therapeutic development pipelines.

Core Principle: Exploiting the Tumor Microenvironment through pH-Sensitive Targeting

The primary mechanism underpinning the utility of 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid in drug delivery is its ability to selectively interact with sialic acid residues that are overexpressed on the surface of many cancer cells.[1][2] This interaction is mediated by the boronic acid's capacity to form reversible covalent bonds with the cis-diol groups present in sialic acid.[3]

The presence of the nitro group on the phenyl ring is a critical design feature. As an electron-withdrawing group, it increases the Lewis acidity of the boron atom, thereby enhancing the binding affinity for diols.[4] This stronger interaction can lead to more efficient and stable nanoparticle binding to target cells.